molecular formula C18H26O12 B147107 Hexa-O-acetyl-D-mannitol CAS No. 642-00-2

Hexa-O-acetyl-D-mannitol

Cat. No. B147107
CAS RN: 642-00-2
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-BRSBDYLESA-N
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Description

Hexa-O-acetyl-D-mannitol, also known as D-Mannitol hexaacetate, is a chemical compound with the molecular formula C18H26O12 . It is a sugar alcohol that occurs naturally in fruits and vegetables .


Synthesis Analysis

The synthesis of Hexa-O-acetyl-D-mannitol involves the acetylation of D-Mannitol . The process results in a compound with a linear formula of CH3CO2CH2[CH(O2CCH3)]4CH2O2CCH3 .


Molecular Structure Analysis

The molecular structure of Hexa-O-acetyl-D-mannitol contains a total of 55 bonds. These include 29 non-H bonds, 6 multiple bonds, 17 rotatable bonds, 6 double bonds, and 6 ester bonds . The compound has a molecular weight of 434.39 .


Physical And Chemical Properties Analysis

Hexa-O-acetyl-D-mannitol has a melting point of 122-124 °C . Its molecular weight is 434.39 , and it has a complex structure with 4 defined stereocenters .

Scientific Research Applications

1. Medical Therapeutic Applications

Hexa-O-acetyl-D-mannitol, commonly referred to as mannitol, has various therapeutic applications, particularly in acute medical conditions. For instance, it's used in the management of cerebral edema and elevated intracranial pressure. Mannitol is considered the first-choice hyperosmolar agent for patients with increased intracranial pressure due to its ability to reduce swelling and pressure within the brain. However, it's worth noting that the effectiveness of mannitol in prolonged usage for severe head injury remains a subject of discussion, as it may lead to reverse osmotic shifts that could increase intracranial pressure (Schierhout & Roberts, 2013; Mortazavi et al., 2012).

2. Respiratory System Applications

In respiratory diseases, mannitol is used as a mucoactive agent to improve mucus properties and enhance secretion clearance. Particularly in chronic lung conditions other than cystic fibrosis, it has shown benefits. Mannitol has been observed to ease symptomatic burdens in COPD (Chronic Obstructive Pulmonary Disease) and improve mucociliary clearance in asthma and bronchiectasis. However, it's crucial to note that some individuals might experience adverse reactions like bronchospasm, cough, or breathlessness (Tarrant et al., 2017).

3. Antioxidant and Hydrating Properties

Mannitol possesses antioxidant properties, making it an ideal component in combination with hyaluronic acid (HA) fillers used in aesthetic treatments. It helps in reducing inflammation and swelling associated with injection procedures and prevents the degradation of injected HA by free radicals. Mannitol's hydrating and free radical scavenging properties provide it with a dual mechanism of action, beneficial for both short- and long-term HA aesthetic effects (André & Villain, 2017).

4. Role in Gastrointestinal Disturbances

Mannitol, as a sugar alcohol, is used in food manufacturing and medical tests. It has been observed that the consumption of polyols like mannitol can cause gastrointestinal disturbances, especially in unaccustomed subjects. The occurrence of these disturbances depends on various factors, including the molecular size and configuration of the polyol molecule. However, adaptation might occur over time as a result of enzyme induction in the intestinal flora (Mäkinen, 2016).

5. Polymorphism and Industrial Applications

Mannitol exhibits polymorphism, meaning it can crystallize into different structures, each having unique physicochemical properties that influence its industrial applications. This polymorphic nature is particularly significant in the pharmaceutical sector, affecting the design and performance of products containing mannitol. Understanding and controlling the polymorphic forms of mannitol is crucial for optimizing its use in various industries, including food, chemical, and pharmaceutical sectors (Yang et al., 2022).

Safety And Hazards

The safety data sheet (SDS) for Hexa-O-acetyl-D-mannitol provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-BRSBDYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-O-acetyl-D-mannitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Kopf, M Morf, B Zimmer, M Bischoff, P Köll - Carbohydrate research, 1992 - Elsevier
The structures of the 1,2,3,4,5,6-hexa-acetates derived from allitol, galactitol, d- and dl-mannitol (conglomerate and racemate), d- and dl-glucitol, and dl-altritol have been determined by …
Number of citations: 17 www.sciencedirect.com
L WRIGHT, L HARTMANN - The Journal of Organic Chemistry, 1961 - ACS Publications
… Acetylation yielded hexa-O-acetyl-DL-mannitol, mp 107109, previously unreported, the infrared spectrum of which matched the infrared spectrum of hexa-O-acetyl-Dmannitol. …
Number of citations: 39 pubs.acs.org
IG Castro-Torres, D la O-Arciniega… - Evidence-Based …, 2017 - hindawi.com
… The chromatographic separation of this product yielded 135mg of hexa-O-acetyl-D-mannitol. The identification of the D-mannitol and its acetylated derivative was achieved by …
Number of citations: 10 www.hindawi.com
B Matsuhiro, DM Zambrano - Journal of Applied Phycology, 1990 - Springer
… Acetylation with acetic anhydride and pyridine afforded hexa-Oacetyl-D-mannitol mp. 124, [a]26' + 25.40 (c 0.10, CHCI3) lit. (Hough & Richardson, 1967) mp. …
Number of citations: 13 link.springer.com
IG Castro-Torres, M De la O-Arciniega… - 2017 - academia.edu
… The chromatographic separation of this product yielded 135mg of hexa-O-acetyl-D-mannitol. The identification of the D-mannitol and its acetylated derivative was achieved by …
Number of citations: 0 www.academia.edu
RN De Oliveira, ADL Xavier, BM Guimaraes… - Journal of the Chilean …, 2014 - SciELO Chile
… Hexa-O-acetyl-D-mannitol 10 has received attention recently from the scientific community. We acetylated D-mannitol using K10 or KSF to furnish hexa-O-acetyl-D-mannitol 10 in yields …
Number of citations: 5 www.scielo.cl
M Černý, J Doležalová, J Mácová… - Collection of …, 1983 - cccc.uochb.cas.cz
… 10% of the OV 275 phase on Chromosorb WA W, 203C, 60 ml N2 /min flow rate, T 203C (Tj 230C); retention time of fluoro derivative X 6·2 min., of 1,2,3,4,5,6-hexa-O-acetyl-D-mannitol 8…
Number of citations: 10 cccc.uochb.cas.cz
K Bock, IM Castilla, I Lundt… - Acta Chemica …, 1989 - actachemscand.org
… Acetylation with acetic anhydride and perchloric acid followed by recrystallization from ethanol gave 0.34 g of hexa-O-acetyl-D-mannitol, mp 122124C, [0t],220 +25.3 (c 1.8, CHCI3) [lit.,…
Number of citations: 9 actachemscand.org
SJ Angyal, R Le Fur, D Gagnaire - Carbohydrate Research, 1972 - Elsevier
… Hexa-O-acetyl-D-mannitol. - The signals of the methyiene groups are first … The low-field portion of the nmr spectrum of hexa-O-acetyl-D-mannitol in CDCIJ at …
Number of citations: 79 www.sciencedirect.com
GO Phillips - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
When oxygenated u-mannitol solutions are exposed to ionising radiations, the initial product is D-mannose. Initial G (D-mannose) is the same for fast electrons, Co6* y-radiation, and …
Number of citations: 2 pubs.rsc.org

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